

Comparative Docking Analysis of (-)-Dicentrine and its Analogues with Key Biological Targets

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Compound of Interest

Compound Name: (-)-Dicentrine

Cat. No.: B1670453

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking studies of **(-)-Dicentrine** and its analogues with various protein targets implicated in a range of diseases. The data presented herein is compiled from multiple studies to offer a comprehensive overview of the binding affinities and potential interactions of these aporphine alkaloids. Detailed experimental protocols, where available, and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Data Presentation: Comparative Binding Affinities

The following table summarizes the quantitative data from docking and binding affinity studies of **(-)-Dicentrine** and its analogues against several key protein targets. This allows for a direct comparison of their potential efficacy and selectivity.

Compound	Analogue of	Target Protein	Binding Affinity / Docking Score	Reference
(-)-Dicentrine	-	Protein Disulfide Isomerase (PDI)	-8.84 kcal/mol (Binding Affinity)	[1]
Dicentrinone	(-)-Dicentrine	Protein Disulfide Isomerase (PDI)	-9.02 kcal/mol (Binding Affinity)	[1]
(-)-Dicentrine	-	Telomeric G-quadruplex (tel26)	Kb ~106 M-1	[2][3]
(-)-Dicentrine	-	Oncogenic G-quadruplex (Pu22)	Kb ~106 M-1	[2][3]
(-)-Dicentrine	-	Duplex DNA	Kb ~105 M-1	[2][3]
Canadine	(-)-Dicentrine	G-quadruplex functionalized supports	Good affinity and selectivity	[2]
D-Glaucine	(-)-Dicentrine	G-quadruplex functionalized supports	Low-to-null ability to interact	[2]
3-Iodo-predicentrine	Predicentrine	D1 Dopamine Receptor	Ki = 6 nM	[4]
Predicentrine (halogenated derivatives)	(-)-Dicentrine analogue	D1 Dopamine Receptor	Increased affinity	[4]
Predicentrine (halogenated derivatives)	(-)-Dicentrine analogue	D2 Dopamine Receptor	Unchanged or reduced affinity	[4]
Glaucine (halogenated derivatives)	(-)-Dicentrine analogue	D1/D2 Dopamine Receptors	Poor affinity	[5]

Experimental Protocols

The methodologies cited in the referenced studies for molecular docking generally adhere to established computational chemistry protocols. While specific parameters may vary between studies, a typical workflow is outlined below.

General Molecular Docking Protocol:

- Protein and Ligand Preparation:
 - The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).
 - Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
 - The 3D structures of **(-)-Dicentrine** and its analogues are generated and optimized using computational chemistry software.
- Docking Simulation:
 - Molecular docking is performed using software such as AutoDock Vina.[\[6\]](#)
 - A grid box is defined to encompass the active site or binding pocket of the target protein.
 - The docking algorithm explores various conformations and orientations of the ligand within the defined grid box to identify the most favorable binding poses.
- Scoring and Analysis:
 - The binding affinity of the ligand-protein complexes is estimated using a scoring function, which calculates the free energy of binding (often expressed in kcal/mol).
 - The pose with the lowest binding energy is typically considered the most stable and representative binding mode.
 - Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are analyzed to understand the molecular basis of

binding.

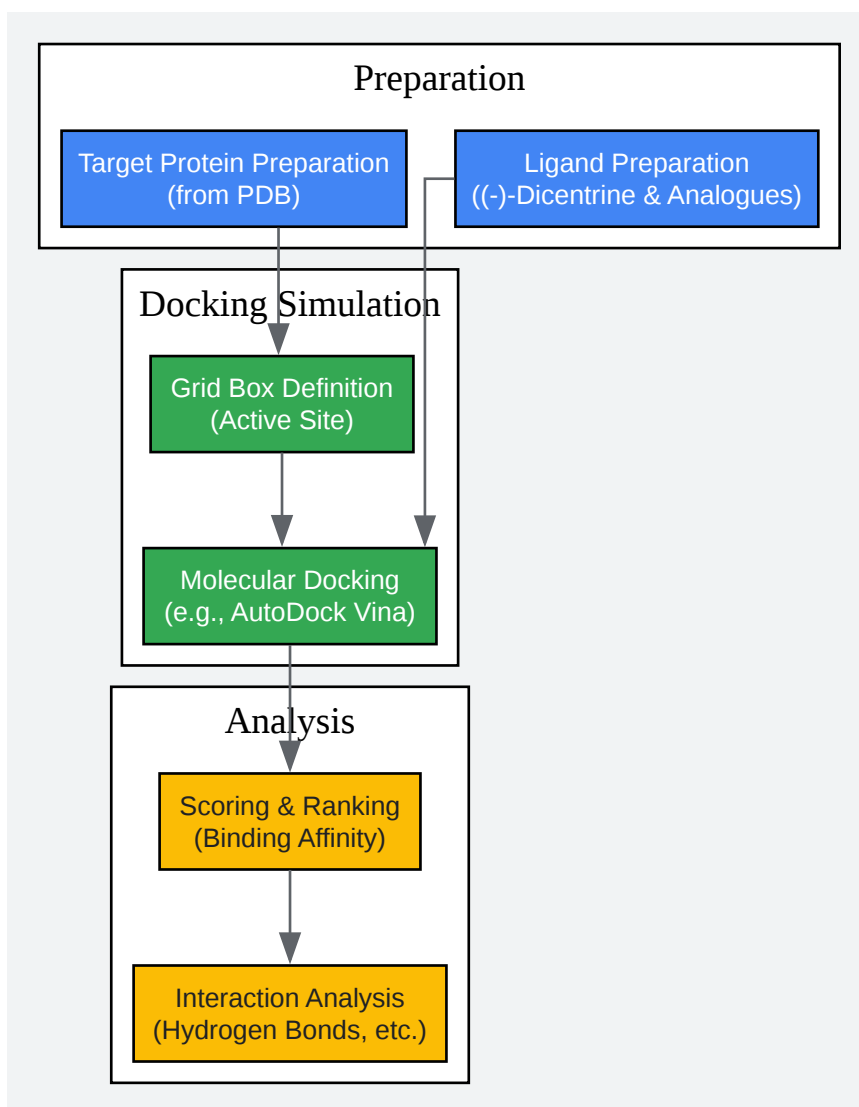
Specific Protocol Details from Referenced Studies:

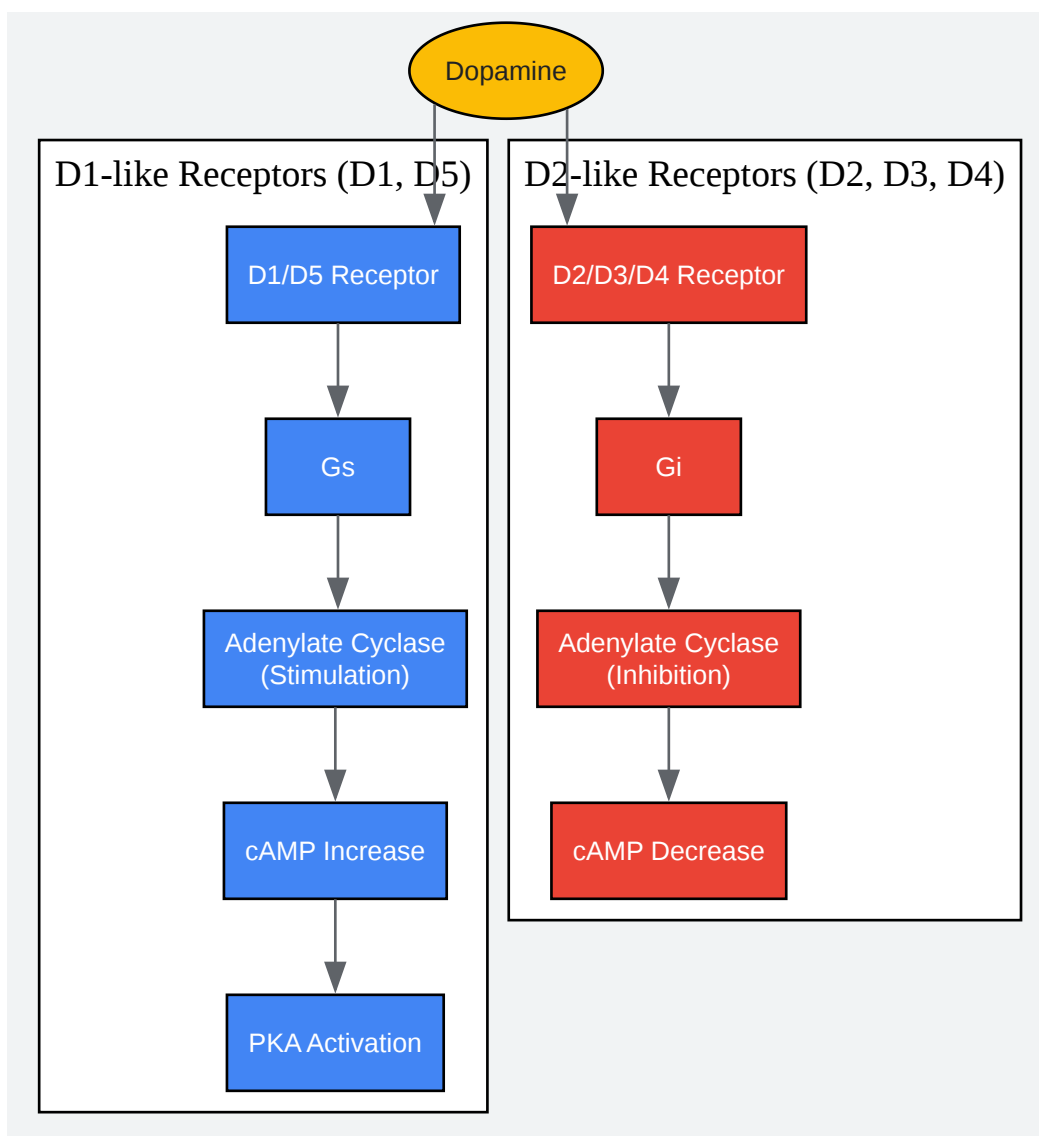
- Dicentrine and Dicentrinone with PDI: Molecular docking was performed using the crystal structure of human PDI (PDB ID: 3UEM). The binding affinities were calculated to be -8.84 and -9.02 kcal/mol for dicentrine and dicentrinone, respectively, suggesting they are potential inhibitors of PDI.[1]
- Dicentrine with G-Quadruplexes: Molecular dynamics simulations indicated that Dicentrine preferentially binds to the groove or the outer G-tetrad of telomeric and oncogenic G-quadruplexes.[2][3] The binding affinity was found to be in the range of 10^6 M^{-1} for G-quadruplex structures, which is higher than its affinity for duplex DNA (10^5 M^{-1}).[2][3]

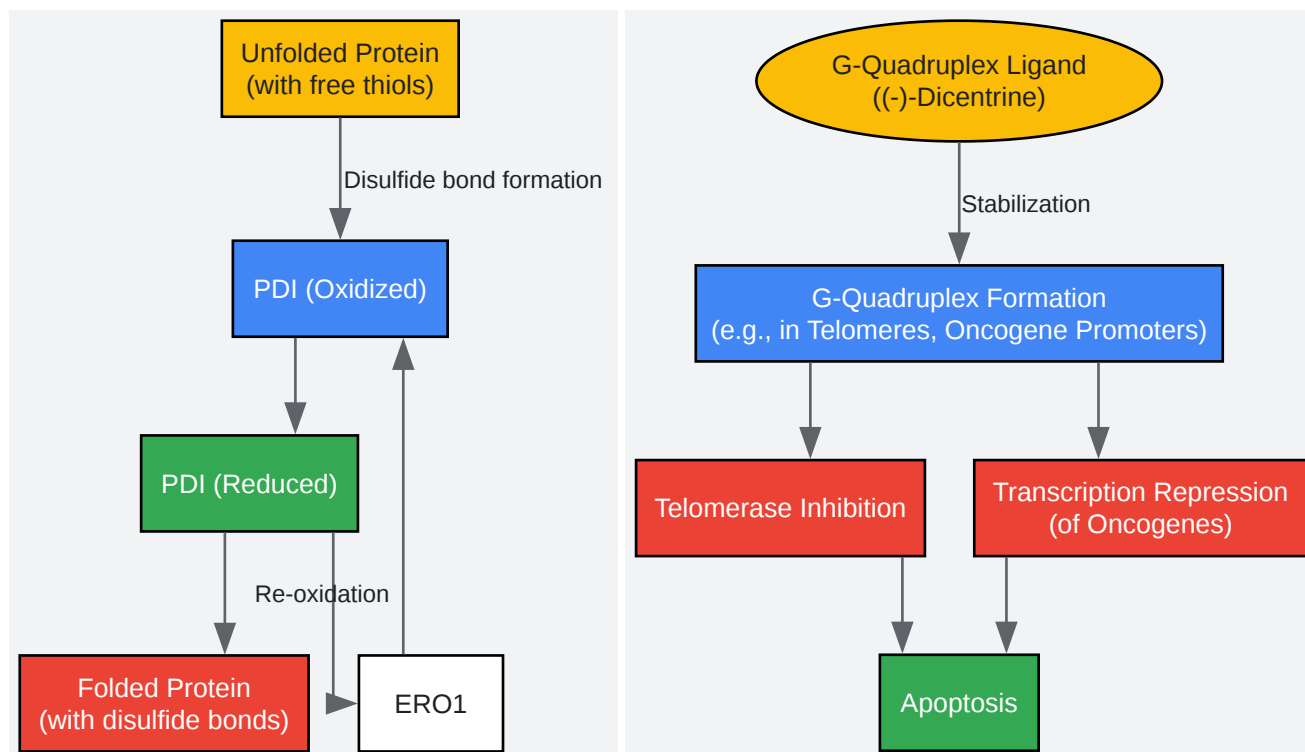
Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways associated with the target proteins and a generalized experimental workflow for molecular docking studies.







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